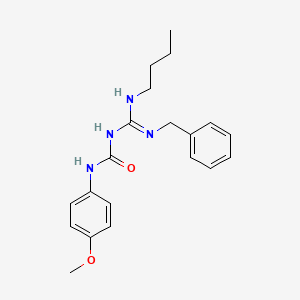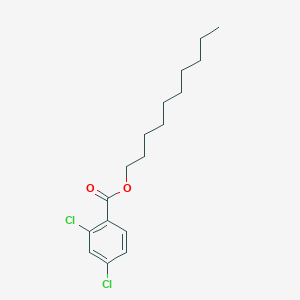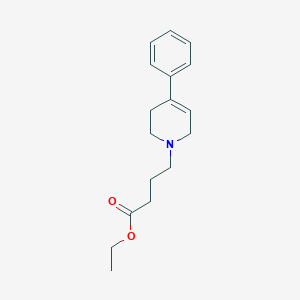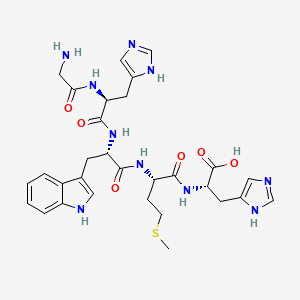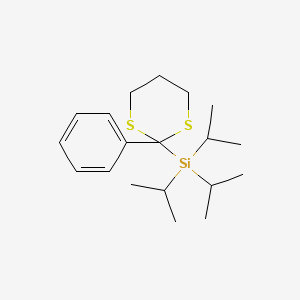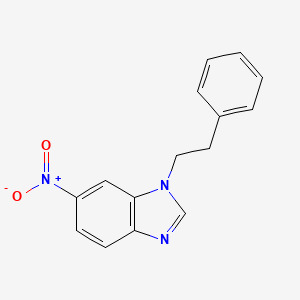![molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1](/img/structure/B12530856.png)
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- est un composé chimique avec la formule moléculaire C₁₃H₁₇NO₄ et une masse molaire de 251.282 g/mol . Ce composé est un dérivé de la L-proline, un acide aminé qui joue un rôle crucial dans la structure et la fonction des protéines. L'hydroxylation et la méthylation phénylméthoxy de la L-proline donnent des propriétés chimiques uniques qui rendent ce composé précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- implique plusieurs étapes, notamment l'hydroxylation de la L-proline et la protection ultérieure du groupe hydroxyle par un groupe phénylméthoxy méthyle. Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de réactifs spécifiques pour obtenir la stéréochimie et le rendement souhaités. Par exemple, la synthèse microbienne à l'aide de micro-organismes modifiés a été explorée pour la production de dérivés hydroxylés de la L-proline .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent des procédés de fermentation microbienne à grande échelle. Ces procédés utilisent des micro-organismes génétiquement modifiés pour produire le composé avec des rendements élevés et une pureté stéréochimique élevée. L'utilisation de bio-usines microbiennes a ouvert de nouvelles voies pour la production verte et efficace des dérivés de la L-proline .
Analyse Des Réactions Chimiques
Types de réactions
La L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut subir des réactions de réduction pour former des alcools ou des amines.
Substitution : Le groupe phénylméthoxy méthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le solvant, sont optimisées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé dans la synthèse chimique.
Applications de la recherche scientifique
La L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- a de nombreuses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle dans la structure et la fonction des protéines, en particulier dans la synthèse du collagène.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris les propriétés antioxydantes et anti-inflammatoires.
Industrie : Utilisé dans la production de produits pharmaceutiques, de cosmétiques et d'additifs alimentaires.
Mécanisme d'action
Le mécanisme d'action de la L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le dérivé de proline hydroxylé peut moduler l'activité des enzymes et des protéines impliquées dans la synthèse du collagène et la signalisation cellulaire. Par exemple, il peut influencer la phosphorylation et l'activation des protéines kinases et des facteurs de transcription, régulant ainsi le métabolisme et la croissance cellulaires .
Applications De Recherche Scientifique
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- has numerous scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The hydroxylated proline derivative can modulate the activity of enzymes and proteins involved in collagen synthesis and cell signaling. For example, it can influence the phosphorylation and activation of protein kinases and transcription factors, thereby regulating cellular metabolism and growth .
Comparaison Avec Des Composés Similaires
Composés similaires
Trans-4-hydroxy-L-proline : Un dérivé hydroxylé de la L-proline avec des activités biologiques similaires.
Trans-3-hydroxy-L-proline : Un autre dérivé de proline hydroxylé avec des propriétés chimiques distinctes.
Analogues d'hydroxyproline : Divers analogues synthétiques avec des modifications du groupe hydroxyle ou de la chaîne latérale.
Unicité
La L-Proline, 4-hydroxy-5-[(phénylméthoxy)méthyl]-, (4S,5R)- est unique en raison de sa stéréochimie spécifique et de la présence du groupe phénylméthoxy méthyle. Ces caractéristiques confèrent une réactivité chimique et une activité biologique distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
842127-03-1 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1 |
Clé InChI |
FTFLVHUSRKHQFQ-TUAOUCFPSA-N |
SMILES isomérique |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O |
SMILES canonique |
C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


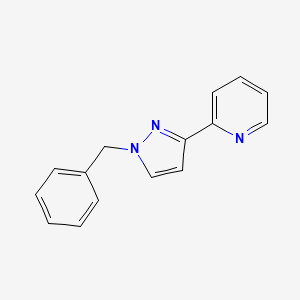
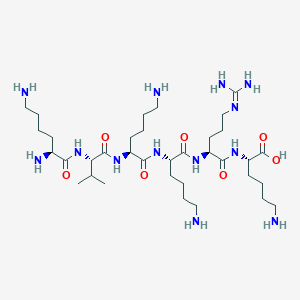
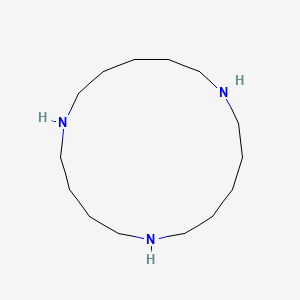
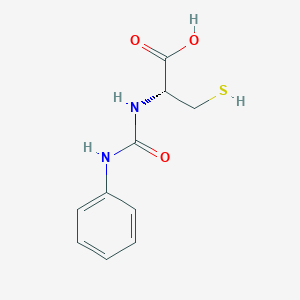
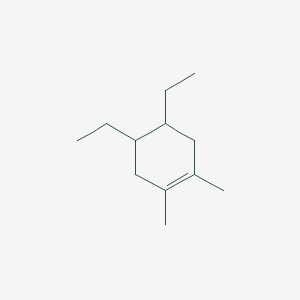
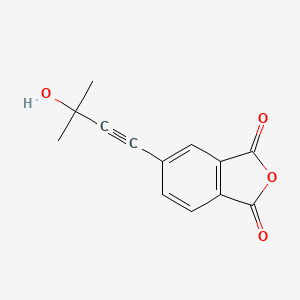
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
